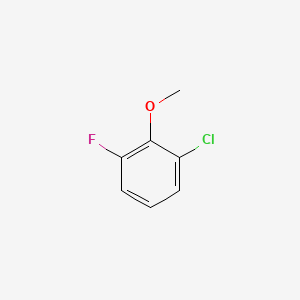

2-Chloro-6-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFEHCRPLPGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378571 | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53145-38-3 | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-fluoroanisole synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoroanisole for Researchers and Drug Development Professionals

Introduction

This compound is a key chemical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its disubstituted aromatic structure, featuring both chlorine and fluorine atoms, imparts unique electronic properties and metabolic stability to the molecules it is incorporated into. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.

Synthesis Pathways and Mechanisms

There are several viable synthetic routes to this compound, each with its own set of advantages and disadvantages. The most common pathways include the methylation of 2-chloro-6-fluorophenol, a multi-step industrial process starting from 2,3-dichloronitrobenzene, and a route originating from 2-fluoroaniline.

Pathway 1: Methylation of 2-Chloro-6-fluorophenol

This is a direct and often high-yielding approach, contingent on the availability of the starting material, 2-chloro-6-fluorophenol. The reaction is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks a methylating agent.

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 2-chloro-6-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the ether linkage.

Mechanistic Insights:

-

Etherification: This step is a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces one of the chlorine atoms. The nitro group strongly activates the ring towards nucleophilic attack.

-

Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation or metal/acid combinations.

-

Diazotization and Schiemann-type Reaction: The resulting aniline is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from HBF4) to introduce the fluorine atom. This is a variation of the Balz-Schiemann reaction.

Experimental Protocol (Condensed from Patent Literature)[2]:

| Step | Key Reagents | Temperature | Yield |

| 1. Etherification | Sodium methoxide, Methanol | 60°C | ~85% |

| 2. Reduction | H₂, Pt/C, Methanol | 40°C | ~96% |

| 3. Diazotization | NaNO₂, HBF₄ | -15°C to 0°C | High |

| 4. Thermal Decomposition | Heat | 120-130°C | ~85% (over 2 steps) |

Step-by-Step Methodology:

-

Etherification: 2,3-Dichloronitrobenzene is reacted with sodium methoxide in methanol at elevated temperatures.

-

Reduction: The resulting 2-chloro-3-methoxynitrobenzene is reduced to 3-chloro-2-methoxyaniline using hydrogen gas and a platinum-on-carbon catalyst in an autoclave.

-

Diazotization: The aniline derivative is treated with sodium nitrite and fluoroboric acid at low temperatures to form the corresponding diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated diazonium salt is carefully heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of this compound.

-

Purification: The final product is purified by fractional distillation.

Pathway 3: From 2-Fluoroaniline

This route involves the synthesis of the key intermediate, 2-chloro-6-fluoroaniline, which is then converted to the target molecule.

Synthesis of 2-Chloro-6-fluoroaniline:

A patented method describes the synthesis from o-fluoroaniline. [3]This involves a bromination, followed by a chlorination, and finally a debromination.

Conversion to this compound:

The 2-chloro-6-fluoroaniline can be converted to 2-chloro-6-fluorophenol via a Sandmeyer-type reaction, followed by methylation as described in Pathway 1.

Mechanism of the Sandmeyer-type reaction:

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring. [4]It involves the diazotization of the amine, followed by reaction with a copper(I) salt. For hydroxylation, a variation of the Sandmeyer reaction is used where the diazonium salt is heated in an aqueous acidic solution.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Scalability |

| 1. Methylation | 2-Chloro-6-fluorophenol | High yield, direct route | Expensive starting material | Lab to pilot scale |

| 2. Industrial Route | 2,3-Dichloronitrobenzene | Cost-effective starting materials | Multi-step, requires specialized equipment | Industrial scale |

| 3. From 2-Fluoroaniline | 2-Fluoroaniline | Utilizes a more accessible starting material than Pathway 1 | Multi-step, involves Sandmeyer reaction which can have variable yields | Lab to pilot scale |

Characterization of this compound

Accurate characterization of the final product is crucial for its use in further synthetic steps. The following are typical spectroscopic data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. [5]

-

Molecular Ion (M+): m/z = 160

-

Major Fragments: m/z = 145 (M-CH₃), 117 (M-CH₃-CO)

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (methyl): ~2950, 2850 cm⁻¹

-

C=C stretching (aromatic): ~1600, 1480 cm⁻¹

-

C-O-C stretching (ether): ~1250, 1050 cm⁻¹

-

C-Cl stretching: ~750 cm⁻¹

-

C-F stretching: ~1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the methoxy protons (~3.9 ppm) and a complex multiplet for the three aromatic protons.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methoxy carbon. The carbons attached to fluorine and in the ortho and para positions will show C-F coupling.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. [6][7]

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

References

-

MSDS of this compound. (2017). Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021). Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. (2021). Available at: [Link]

-

Sandmeyer Reaction - ResearchGate. (n.d.). Available at: [Link]

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. (n.d.).

-

This compound | C7H6ClFO | CID 2773581 - PubChem. (n.d.). Available at: [Link]

-

This compound (C7H6ClFO) - PubChemLite. (n.d.). Available at: [Link]

- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ... - Google Patents. (n.d.).

-

Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed. (2013). Available at: [Link]

-

This compound - ChemBK. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination - Dialnet [dialnet.unirioja.es]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoroanisole

Foreword: Understanding the Utility of a Halogenated Building Block

To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, the selection of a chemical intermediate is a critical decision. It is not merely about a collection of atoms, but about inherent reactivity, predictable behavior, and the potential locked within its structure. 2-Chloro-6-fluoroanisole (CAS No. 53145-38-3) is one such intermediate. Its value lies not in its complexity, but in its precisely substituted aromatic core, which serves as a foundational scaffold in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[1][2][3]

The strategic placement of chloro and fluoro groups ortho to the methoxy moiety creates a unique electronic and steric environment. This guide provides a comprehensive analysis of its core physicochemical properties, offering not just the data, but the underlying scientific principles and validated methodologies for their determination. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently verify the identity, purity, and behavior of this critical synthesis intermediate.

Core Physicochemical & Structural Data

This compound is a colorless to yellowish liquid at standard temperature and pressure.[1] Its fundamental properties are summarized below, providing a quantitative snapshot essential for reaction planning, safety assessments, and quality control.

| Property | Value | Source(s) |

| CAS Number | 53145-38-3 | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 186.4 °C (at 760 mmHg) | [1] |

| Density | 1.239 g/cm³ (Predicted) | [1] |

| Flash Point | 66.5 °C | [1] |

| Refractive Index | 1.495 | [1] |

| Storage | Room Temperature, Sealed in Dry Conditions |

Note: As the compound is a liquid at ambient temperature, its melting point is below standard room temperature (~20-25°C). Precise cryogenic melting point data is not widely published.

Significance in Chemical Synthesis: A Gateway to Complex Molecules

The primary utility of this compound is as a stable, easily handled precursor to the more reactive 2-chloro-6-fluorophenol. The methoxy group acts as a protecting group for the phenol, which can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) via a nucleophilic substitution pathway.[4][5] This unmasking of the hydroxyl group is a pivotal step, opening gateways for further functionalization.

A notable industrial application is its use as a key intermediate in the synthesis of the novel herbicide Arylex™.[6] This underscores its relevance and scalability in the production of complex, commercially significant molecules. While its direct lineage to specific pharmaceuticals is less commonly published than its aniline analogue (2-chloro-6-fluoroaniline), the 2-chloro-6-fluorophenyl moiety it generates is a recognized structural motif in medicinal chemistry.[7]

Experimental Methodologies for Physicochemical Characterization

The following protocols represent robust, industry-standard methods for the verification of this compound's key properties.

Density Determination via Digital Density Meter (ASTM D4052)

Expertise & Causality: The determination of density is fundamental for converting mass to volume, crucial for process scale-up and reagent dosing. The oscillating U-tube method, standardized as ASTM D4052, is chosen for its high precision (±0.0001 g/cm³), small sample volume requirement, and speed compared to traditional pycnometry or hydrometer methods.[7] This method directly measures the oscillation frequency of a U-shaped tube filled with the sample, which changes as a function of the sample's mass (and thus density).

Protocol:

-

Instrument Calibration: Calibrate the digital density meter using two certified standards that bracket the expected density of the sample. Typically, dry air and ultrapure water at a known temperature (e.g., 20°C) are used.

-

Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.

-

Sample Introduction: Using a disposable syringe, draw approximately 1-2 mL of this compound.

-

Injection: Carefully inject the liquid into the measurement cell, ensuring no air bubbles are introduced. The presence of bubbles will cause erroneous, artificially low density readings.[2]

-

Measurement: Allow the reading to stabilize. The instrument will automatically calculate and display the density.

-

Cleaning: Flush the cell with an appropriate solvent (e.g., isopropanol followed by acetone) and dry with a stream of air to prepare for the next sample.

Sources

- 1. chembk.com [chembk.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-6-fluoroanisole

Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate

2-Chloro-6-fluoroanisole (CAS No. 53145-38-3) is a halogenated aromatic ether that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, a benzene ring substituted with chloro, fluoro, and methoxy groups at positions 2, 6, and 1 respectively, dictates its reactivity and suitability for these applications. An unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple presentation of data. It offers expert interpretation, explains the causal relationships between molecular structure and spectral output, and provides field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming the substitution pattern and electronic environment of the aromatic ring. As experimental spectra for this specific compound are not widely published, this section presents a detailed prediction and interpretation based on established substituent effects and data from analogous compounds.[1][2][3][4]

Predicted ¹H NMR Spectrum: Decoding Proton Environments

The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region (typically 6.5-8.0 ppm) and the aliphatic region for the methoxy group protons.[5] The substituents (-Cl, -F, -OCH₃) exert significant influence on the chemical shifts of the three aromatic protons through inductive and resonance effects.[2] The electron-donating methoxy group tends to shield ortho and para positions (shifting them upfield), while the electronegative halogens deshield nearby protons.

The most notable feature will be the spin-spin coupling between the fluorine atom and the adjacent protons, which provides definitive evidence for their spatial relationship. Typical aromatic proton-proton coupling constants are J(ortho) = 6-10 Hz and J(meta) = 1-3 Hz, while proton-fluorine couplings are often larger and occur over multiple bonds.[6]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.25 - 7.40 | Triplet of doublets (td) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 8.5 Hz | H-4 (para to -OCH₃) |

| ~ 7.00 - 7.15 | Doublet of doublets (dd) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 1.5 Hz | H-5 (meta to -OCH₃) |

| ~ 6.85 - 7.00 | Doublet of doublets (dd) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 10.0 Hz | H-3 (meta to -OCH₃) |

| ~ 3.90 | Singlet (s) | - | -OCH₃ |

Interpretation:

-

H-4 (para): This proton is expected to appear as a triplet due to coupling with its two ortho neighbors (H-3 and H-5). The additional coupling to the fluorine atom four bonds away (⁴JHF) may further split this signal into a triplet of doublets.

-

H-3 and H-5: These two protons are chemically non-equivalent. H-3 experiences a strong ortho coupling to fluorine (³JHF), while H-5 has a weaker meta coupling (⁴JHF). Both will appear as doublets from their ortho H-4 neighbor, which are then further split by the fluorine, resulting in two distinct doublets of doublets.

-

-OCH₃ Protons: The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the directly attached substituents. The carbon atom bonded to fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet, which is a hallmark of fluorinated organic compounds.[7][8]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

| ~ 158 - 162 | Doublet (d) | C-6 (C-F) |

| ~ 150 - 154 | Doublet (d) | C-2 (C-Cl) |

| ~ 130 - 134 | Singlet (s) | C-4 |

| ~ 125 - 128 | Doublet (d) | C-1 (C-OCH₃) |

| ~ 120 - 124 | Singlet (s) | C-5 |

| ~ 115 - 118 | Doublet (d) | C-3 |

| ~ 56 - 60 | Singlet (s) | -OCH₃ |

Interpretation:

-

C-6 (C-F): This carbon will be the most downfield in the aromatic region due to the high electronegativity of fluorine and will be split into a large doublet by the directly attached fluorine (¹JCF ≈ 240-260 Hz).

-

C-2 (C-Cl): The carbon bearing the chlorine will also be significantly downfield and may show a smaller doublet due to two-bond coupling with fluorine (²JCF).

-

C-1 (C-OCH₃): This carbon is attached to the oxygen and will also be coupled to the fluorine atom (²JCF).

-

Aromatic CH Carbons: The remaining aromatic carbons (C-3, C-4, C-5) will appear at chemical shifts influenced by their position relative to the substituents. C-3 will likely show a noticeable C-F coupling.

-

Methoxy Carbon: The -OCH₃ carbon will appear as a singlet in the aliphatic region, typically between 55-65 ppm.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[9]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) and a relaxation delay (D1) of 2-5 seconds are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[10]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum is a molecular fingerprint, providing rapid confirmation of the key functional groups present. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the C-O ether linkage, and the C-halogen bonds.[12]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1580 | Strong | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Strong | Aromatic C=C Ring Stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1100 - 1000 | Strong | C-F Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Interpretation:

-

C-H Stretching: The presence of peaks just above 3000 cm⁻¹ confirms the C-H bonds on the aromatic ring, while peaks just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the methoxy group.[13]

-

Aromatic Ring: Strong absorptions in the 1600-1400 cm⁻¹ region are definitive evidence of the benzene ring.

-

Ether Linkage: A very strong and prominent peak around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl ether, a key feature of the anisole structure.[14]

-

Halogen Bonds: The spectrum will also contain strong absorptions in the lower frequency "fingerprint region" corresponding to the C-F (around 1100-1000 cm⁻¹) and C-Cl (around 800-600 cm⁻¹) stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for analyzing liquid samples without requiring extensive sample preparation.[15]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.[16]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[17]

-

Acquisition: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After the measurement is complete, raise the pressure arm. Clean the ATR crystal thoroughly by wiping away the sample with a soft tissue soaked in a suitable solvent (e.g., isopropanol), ensuring it is dry before the next measurement.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer valuable structural clues. In EI, high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic charged fragments.[18][19]

Fragmentation Pattern of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z 162 with approximately one-third the intensity of the M⁺˙ peak will be observed.

Interpretation of Key Fragments: The primary fragmentation pathways for aryl ethers often involve the loss of the alkyl group from the ether or the loss of a stable neutral molecule like carbon monoxide.[20]

-

m/z 160/162 [M]⁺˙: The molecular ion, confirming the molecular weight.

-

m/z 145/147 [M - CH₃]⁺: This prominent peak results from the loss of a methyl radical (•CH₃) from the methoxy group, a common and favorable fragmentation for anisoles.

-

m/z 117/119 [M - CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 145 ion.

-

m/z 111 [C₆H₃FO]⁺: Loss of a chlorine radical from the molecular ion.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 160 / 162 | [C₇H₆ClFO]⁺˙ | - |

| 145 / 147 | [C₆H₃ClFO]⁺ | •CH₃ |

| 117 / 119 | [C₅H₃ClF]⁺ | •CH₃, CO |

| 111 | [C₆H₃FO]⁺ | •Cl |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a volatile liquid sample via direct insertion or GC-MS.[21][22]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Sample Introduction:

-

Direct Insertion Probe: Dip the tip of the probe into the dilute solution and allow the solvent to evaporate, leaving a thin film of the analyte.

-

GC-MS: Inject a small volume (e.g., 1 µL) of the dilute solution into the gas chromatograph, which will separate the analyte from the solvent before it enters the ion source.[23]

-

-

Ionization: The sample is introduced into the high-vacuum ion source, where it is vaporized and bombarded with a beam of 70 eV electrons.[24]

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Integrated Spectroscopic Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the this compound structure.

The diagram below illustrates how the different spectroscopic data points correlate with specific features of the molecular structure.

Sources

- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. organomation.com [organomation.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 15. agilent.com [agilent.com]

- 16. mse.washington.edu [mse.washington.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Reactivity and electronic effects of 2-Chloro-6-fluoroanisole

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-6-fluoroanisole

Abstract

This compound (CFA), with CAS Number 53145-38-3, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2][3][4] Its unique substitution pattern—featuring a methoxy group flanked by chloro and fluoro substituents—creates a complex electronic environment that dictates its reactivity. This guide provides a detailed analysis of the electronic effects at play within the molecule, explores its reactivity in key synthetic transformations such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions, and discusses its applications as a versatile intermediate in the pharmaceutical and agrochemical industries.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

This compound is a substituted anisole with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol .[2][3] It is typically a colorless to yellowish liquid.[1] The strategic placement of three distinct functional groups on the benzene ring provides multiple reactive handles and a nuanced electronic landscape for synthetic manipulation.

-

IUPAC Name: 1-chloro-3-fluoro-2-methoxybenzene[2]

-

CAS Number: 53145-38-3[2]

-

SMILES: COC1=C(C=CC=C1Cl)F[6]

Analysis of Substituent Electronic Effects

The reactivity of this compound is governed by the interplay of inductive and resonance (mesomeric) effects of its three substituents. Understanding these competing influences is critical for predicting regioselectivity and reaction outcomes.

Individual Substituent Effects

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its strong electron-donating resonance effect (+M or +R), where the oxygen's lone pairs delocalize into the aromatic π-system.[7][8] This resonance donation increases electron density primarily at the ortho and para positions, making the methoxy group a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.[7]

-

Chloro (-Cl) and Fluoro (-F) Groups: As halogens, both chlorine and fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[9][10][11] This effect deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene.[9][12] Concurrently, they possess lone pairs that can be donated to the ring via resonance (+M), which directs electrophilic attack to the ortho and para positions.[9][12] For halogens, the inductive effect generally dominates, leading to overall deactivation, but the resonance effect controls the regioselectivity.[11]

Cumulative Effect on the Aromatic Ring

The combination of these substituents creates a unique electronic profile. The powerful +M effect of the methoxy group is the dominant directing influence. However, the strong -I effects of all three substituents result in an aromatic ring that is, on balance, electron-deficient compared to anisole itself, yet activated at specific positions for certain reaction types.

The diagram below illustrates the push-pull nature of these electronic contributions.

Caption: Dominant electronic effects of substituents in this compound.

Quantitative Analysis: Hammett Constants

Hammett substituent constants (σ) quantify the electronic-donating or -withdrawing nature of substituents. While specific values for a 2,6-disubstituted anisole system are complex, the individual constants for meta and para positions provide a reliable guide.

| Substituent | σ_meta | σ_para | Electronic Character Summary |

| -OCH₃ | +0.12 | -0.27 | -I effect at meta; dominant +M at para[13][14] |

| -Cl | +0.37 | +0.23 | -I effect dominates at both positions[14] |

| -F | +0.34 | +0.06 | Strong -I effect; weak +M at para[14] |

This data confirms that the methoxy group is a strong resonance donor, while the halogens are primarily inductive withdrawers. This electronic tug-of-war is central to the molecule's reactivity.

Key Reactivity and Synthetic Protocols

The functional groups of this compound provide three primary avenues for synthetic transformation: directed ortho-metalation, cross-coupling at the C-Cl bond, and nucleophilic aromatic substitution.

Directed ortho-Metalation (DoM)

The methoxy group is an excellent directed metalation group (DMG), capable of directing strong bases like organolithium reagents to deprotonate an adjacent ortho position.[15][16] This reaction proceeds through the coordination of the lithium atom to the Lewis basic oxygen of the methoxy group, which positions the alkyl base for regioselective proton abstraction.[15]

In this compound, the C3 position is the sole available site ortho to the methoxy DMG. This allows for highly regioselective functionalization. The resulting aryllithium intermediate can be trapped with a wide range of electrophiles.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. kaibangchem.com [kaibangchem.com]

- 6. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Although chlorine is an electron withdrawing group then why it is ortho p.. [askfilo.com]

- 10. gauthmath.com [gauthmath.com]

- 11. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 12. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]

- 13. Methoxy group - Wikipedia [en.wikipedia.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. mmlab.uoc.gr [mmlab.uoc.gr]

Safety, handling, and storage precautions for 2-Chloro-6-fluoroanisole

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Chloro-6-fluoroanisole

For Professionals in Research and Drug Development

Introduction: Understanding this compound

This compound (CAS No: 53145-38-3) is a halogenated aromatic ether, presenting as a colorless to yellowish liquid with a distinct odor.[1] Its molecular structure, featuring chlorine, fluorine, and methoxy substituents on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.[2] Professionals in the pharmaceutical and agrochemical sectors frequently utilize this compound as a critical building block for synthesizing more complex target molecules.[2] However, its reactivity and chemical properties necessitate a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory and manufacturing environment.

This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound, grounded in authoritative safety data and field-proven practices. It is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Section 1: Hazard Identification and Risk Profile

A foundational aspect of safe chemical handling is a complete understanding of the potential hazards. This compound is classified as a hazardous substance, and its risk profile is summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The compound is designated with the signal word "Warning" and is associated with several hazard statements that detail its potential effects on health and safety.[3][4][5]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | Category 4 | H227: Combustible liquid | None |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data compiled from multiple safety data sheets.[3][4][5][6][7]

Physicochemical Hazards

The primary physicochemical hazard is its combustibility. With a flash point of approximately 66.5°C (151.7°F), this compound is a combustible liquid.[1][7] This means it does not ignite easily at ambient temperatures but will give off sufficient vapors to form an ignitable mixture with air when heated above its flash point. Vapors can form explosive mixtures with air.[8] Therefore, it is critical to keep the compound away from heat, sparks, open flames, and other ignition sources.[5][9]

Health Hazards

The health risks associated with this compound are significant and primarily relate to its irritant and sensitizing properties.

-

Respiratory Irritation : Inhalation of vapors or mists can irritate the respiratory system, leading to symptoms like coughing and shortness of breath.[5][10]

-

Skin Irritation and Sensitization : Direct contact can cause skin irritation, characterized by redness and inflammation.[5] Critically, it is also classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[3][7]

-

Eye Irritation : The compound is a serious eye irritant.[5] Accidental contact can cause significant pain, redness, and potential damage if not promptly and thoroughly flushed.

To date, the long-term toxicological properties have not been thoroughly investigated, and it is not classified as a carcinogen by IARC, NTP, or OSHA.[8][10] However, the absence of data should compel the user to treat the compound with a high degree of caution, minimizing exposure at all times.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

The first line of defense is always to handle the chemical within a controlled environment.

-

Ventilation : All handling of this compound must be conducted in a well-ventilated area.[11] For laboratory-scale work, a certified chemical fume hood is mandatory to control airborne vapor levels.

-

Process Enclosure : For larger-scale operations, using a closed system or process enclosure is the most effective way to minimize worker exposure.[12]

-

Safety Equipment : Safety showers and eyewash stations must be readily accessible in any area where the compound is handled or stored.[13]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific task being performed.

-

Eye and Face Protection : Chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[5][10] For tasks with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn.

-

Skin Protection :

-

Gloves : Chemical-impermeable gloves are required.[11] While specific breakthrough time data is not widely available, gloves made of nitrile rubber are generally recommended for halogenated aromatic compounds. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[10]

-

Protective Clothing : A lab coat is standard for all laboratory work. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls are necessary.[5]

-

-

Respiratory Protection : Respiratory protection is typically not required when working within an effective chemical fume hood. However, if engineering controls are insufficient, or during emergency situations or large-scale cleanups, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[5][10]

Diagram: PPE Selection Workflow for this compound

Caption: Decision-making process for minor vs. major chemical spills.

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish flames. [10][11]* Specific Hazards : During a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride. [5][10]Containers may explode when heated. [5]* Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode. [5][11]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Treatment : All waste material containing this compound must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service. [5][10]* Method : Chemical incineration equipped with an afterburner and scrubber is a suitable disposal method. [10]* Containers : Do not reuse empty containers. Contaminated packaging should be disposed of in the same manner as the unused product. [10]* Environmental : Do not allow the product to be released into drains or the environment. [10][11]

Conclusion

This compound is an invaluable intermediate for chemical synthesis, but its hazardous properties demand respect and meticulous handling. By integrating the principles and protocols outlined in this guide—from understanding its GHS classification and implementing robust engineering controls to wearing the correct PPE and being prepared for emergencies—researchers and drug development professionals can effectively mitigate the risks. A culture of safety, built on a foundation of technical knowledge and procedural discipline, is the ultimate assurance of a safe and productive scientific environment.

References

-

This compound - ChemBK . (2024). ChemBK. Retrieved from [Link]

-

China ≥98.0% this compound Manufacturers Suppliers Factory - Customized Service . (n.d.). Retrieved from [Link]

-

MSDS of this compound . (2017). ChemSrc. Retrieved from [Link]

-

This compound | C7H6ClFO | CID 2773581 . (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 . (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Chloro-6-fluorotoluene, 97% . (n.d.). Cole-Parmer. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals . (n.d.). Research Safety, Northwestern University. Retrieved from [Link]

Sources

- 1. This compound [chembk.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 53145-38-3 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 53145-38-3|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Guide to 2-Chloro-6-fluoroanisole: A Versatile Fluorinated Building Block in Modern Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and modified pharmacokinetic profiles. 2-Chloro-6-fluoroanisole has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively functionalized. This guide provides an in-depth exploration of its chemical properties, core reactivity, and synthetic applications, designed for researchers, chemists, and professionals in the field of chemical synthesis.

Introduction: The Strategic Value of this compound

This compound is a halogenated anisole derivative that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its structure is distinguished by the presence of three key functional handles: a methoxy group, a chlorine atom, and a fluorine atom, arranged in a specific 1,2,3-substitution pattern on the benzene ring. This arrangement is not merely incidental; it orchestrates a predictable and powerful reactivity profile that chemists can exploit to build molecular complexity.

The utility of this building block is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor to a wide range of target compounds.[2] Its stability, coupled with its capacity for selective chemical manipulation, makes it an important raw material for multi-step syntheses.[2] This guide will dissect the fundamental principles governing its reactivity and showcase its application through established synthetic protocols.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53145-38-3 | [3][4] |

| Molecular Formula | C₇H₆ClFO | [5][6] |

| Molecular Weight | 160.57 g/mol | [5][6] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | 186.4 ± 20.0 °C (Predicted) | [5] |

| Flash Point | 66.5 °C | [5] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, room temperature | [3][5] |

Safety and Handling: this compound is classified as an irritant and may cause skin sensitization.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, and open flames.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Core Reactivity: A Trio of Synthetic Opportunities

The synthetic utility of this compound is dictated by the interplay of its three functional groups. The methoxy group acts as a powerful ortho-directing group for lithiation, while the halogen atoms provide sites for nucleophilic substitution and cross-coupling reactions.

Caption: Key reactivity pathways for this compound.

Directed ortho-Metalation (DoM)

The most powerful and predictable transformation of this compound is directed ortho-metalation (DoM). The methoxy group serves as an excellent Directing Metalation Group (DMG).[9]

Mechanism of Action:

-

Coordination: The heteroatom (oxygen) of the methoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium atom of an organolithium base, typically n-butyllithium (n-BuLi).[9][10]

-

Deprotonation: This coordination pre-positions the base, leading to the selective and efficient deprotonation of the nearest (ortho) proton at the C3 position. This process forms a highly reactive aryllithium intermediate.[9]

-

Electrophilic Quench: The resulting organolithium species can be trapped with a wide variety of electrophiles (E⁺), installing a new functional group exclusively at the C3 position.

This methodology provides a reliable route to 1,2,3,4-tetrasubstituted aromatic rings, a motif that is challenging to access through classical electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing halogen substituents makes the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[11][12]

Mechanism and Selectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

-

Addition: A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The rate-determining step is typically this initial attack, as it temporarily disrupts the ring's aromaticity.[14]

-

Elimination: The leaving group is expelled, restoring aromaticity and forming the final substituted product.[14]

In this compound, both chlorine and fluorine can act as leaving groups. While fluorine is more electronegative, the C-Cl bond is generally weaker and more polarizable, often making chloride the preferred leaving group in SNAr reactions, though specific reaction conditions can influence selectivity. The presence of the second halogen and the methoxy group influences the regioselectivity of the nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound can serve as a handle for various palladium- or copper-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[15][16]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions typically show high selectivity for the C-Cl bond over the much stronger C-F bond, allowing the fluorine atom to be retained in the final product for its beneficial electronic properties.

Synthetic Application: Preparation of a Key Pharmaceutical Intermediate

A prime example of this compound's utility is in the synthesis of precursors for biologically active molecules. The following protocol outlines a representative DoM reaction, a foundational step in many synthetic routes.

Experimental Protocol: ortho-Formylation of this compound

This protocol describes the directed ortho-lithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield 2-chloro-6-fluoro-3-methoxybenzaldehyde.

Caption: Experimental workflow for the ortho-formylation of this compound.

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Syringes for liquid transfer.

-

Dry ice/acetone bath.

-

Standard laboratory glassware for workup and purification.

-

Reagents: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (solution in hexanes), N,N-dimethylformamide (DMF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, magnesium sulfate.

Step-by-Step Methodology:

-

Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen.

-

Reagent Addition: Charge the flask with this compound (1.0 eq) and anhydrous THF.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the solution.

-

Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired aldehyde.

Self-Validation: The progress of the lithiation and the subsequent quench can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of quenched aliquots, providing an in-process check for reaction completion.

Conclusion

This compound stands out as a powerful and enabling building block in organic synthesis. Its well-defined reactivity, centered on directed ortho-metalation, nucleophilic aromatic substitution, and cross-coupling, provides chemists with a reliable toolkit for constructing highly functionalized aromatic systems. The ability to selectively manipulate its three distinct functional handles under different conditions underscores its versatility. For professionals in drug development and materials science, mastering the chemistry of this reagent opens the door to novel molecular architectures with potentially enhanced biological or material properties.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). China ≥98.0% this compound Manufacturers Suppliers Factory - Customized Service. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]

-

El-Ghanam, A. M. (n.d.). A New Simple One-Pot Synthesis of Polyfluoroanisoles. Retrieved from [Link]

-

ResearchGate. (n.d.). [a] GC yield for the C-N cross coupling reaction of 2-chloro anisole.... Retrieved from [Link]

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Results obtained for the C-N cross coupling reaction between.... Retrieved from [Link]

-

PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. 53145-38-3|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. Khan Academy [khanacademy.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

IUPAC name and synonyms for 1-chloro-3-fluoro-2-methoxybenzene

An In-depth Technical Guide to 1-Chloro-3-fluoro-2-methoxybenzene for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3-fluoro-2-methoxybenzene, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Also known by its common synonym, 2-Chloro-6-fluoroanisole, this molecule serves as a versatile building block for the development of complex organic structures, particularly in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, strategic importance in drug design, a validated synthesis protocol, analytical characterization methods, and essential safety protocols. The content is structured to provide not just data, but also expert insights into the causality behind its utility and application, empowering scientists and drug development professionals to leverage its unique properties effectively.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of reproducible science. 1-Chloro-3-fluoro-2-methoxybenzene is a substituted anisole derivative whose structural uniqueness imparts valuable chemical characteristics. Its formal identifiers and synonyms are consolidated below.

| Identifier | Value |

| IUPAC Name | 1-chloro-3-fluoro-2-methoxybenzene[1] |

| Common Synonyms | This compound[1][2][3], 2-chloro-6-fluorophenyl methyl ether |

| CAS Number | 53145-38-3[1][2][3][4] |

| Molecular Formula | C₇H₆ClFO[1][2][4] |

| Molecular Weight | 160.57 g/mol [1][2][4] |

| InChI Key | QASFEHCRPLPGES-UHFFFAOYSA-N[4] |

| Canonical SMILES | COc1c(F)cccc1Cl[4] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. While some sources classify it as a solid, it is more commonly supplied and handled as a liquid at ambient temperatures.[2][4]

| Property | Value | Source |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 186.4 ± 20.0 °C (Predicted) | [2] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 66.5 °C | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2] |

Strategic Importance in Medicinal Chemistry

The utility of 1-chloro-3-fluoro-2-methoxybenzene in drug discovery is not coincidental; it is a direct result of the specific combination and placement of its chloro, fluoro, and methoxy substituents on the aromatic ring. Each group contributes to modulating the molecule's steric, electronic, and pharmacokinetic properties, making it a valuable scaffold. The presence of chlorine and fluorine is particularly significant in modern drug design.[5][6]

-

Fluoro Group (F): The high electronegativity of fluorine can profoundly alter the acidity (pKa) of nearby functional groups and block sites of metabolism, thereby enhancing a drug candidate's metabolic stability and bioavailability.[6]

-

Chloro Group (Cl): Often considered a "magic" substituent in drug discovery, chlorine is a versatile tool for modulating lipophilicity and electronics.[7] It can participate in favorable halogen bonding interactions within protein active sites, enhancing binding affinity and selectivity.[7]

-

Methoxy Group (OCH₃): This group acts as a hydrogen bond acceptor and its conformational preferences can influence the overall topography of a molecule, impacting how it fits into a biological target.[8]

The interplay of these features makes this compound a prized starting material for introducing a synthetically useful, multi-functionalized phenyl ring into target molecules.

Caption: Logical relationship of functional groups to drug discovery potential.

Validated Synthesis Protocol

The most common and reliable synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the methylation of its corresponding phenol, 2-chloro-6-fluorophenol. The protocol described below is a self-validating system, as successful synthesis can be readily confirmed by standard analytical techniques.

Principle and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In this case, the nucleophilic phenoxide is generated in situ from 2-chloro-6-fluorophenol using a mild base, potassium carbonate. Iodomethane, a highly reactive methylating agent, serves as the electrophile. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the organic starting materials and, to some extent, the inorganic base, facilitating the reaction.

Detailed Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

2-chloro-6-fluorophenol (1.0 g, 6.824 mmol)

-

Iodomethane (850 μL, 13.646 mmol, ~2 equivalents)

-

Potassium carbonate (K₂CO₃) (943 mg, 6.824 mmol, 1 equivalent)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Diethyl ether (or Ethyl Acetate)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel (100 mL)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add a solution of 2-chloro-6-fluorophenol (1.0 g) in anhydrous tetrahydrofuran (10 mL).[3]

-

Addition of Reagents: Sequentially add potassium carbonate (943 mg) followed by iodomethane (850 μL) to the solution.[3]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Extraction: Upon completion, transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (50 mL) and shake vigorously.[3]

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase.

-

Washing: Wash the collected organic layer with water (2 x 20 mL) to remove residual potassium salts and THF.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

-

Product Isolation: The procedure yields this compound as a colorless liquid (expected yield: ~94%).[3]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Verification of the final product's identity and purity is critical. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The expected spectrum shows a characteristic singlet for the methoxy protons and a complex multiplet pattern for the aromatic protons.

-

¹H NMR (400 MHz, CD₃OD): δ 7.21-7.18 (m, 1H), 7.12-7.01 (m, 2H), 3.91-3.90 (s, 3H, -OCH₃).[3]

-

-

Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as C-O-C stretches for the ether and C-Cl/C-F bonds.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (160.57 g/mol ) and offers insights into fragmentation patterns, further validating the structure.[1]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent. 1-Chloro-3-fluoro-2-methoxybenzene is classified as hazardous.

GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

| Warning [4] | H227: Combustible liquidH302: Harmful if swallowed[4]H315: Causes skin irritationH317: May cause an allergic skin reaction[1]H319: Causes serious eye irritationH335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

References

-

1-[Chloro(fluoro)methyl]-3-fluoro-2-methoxybenzene. PubChem, National Institutes of Health. [Link]

-

1-Chloro-2-fluoro-3-methoxybenzene. AbacipharmTech. [Link]

-

This compound. ChemBK. [Link]

-

This compound | C7H6ClFO | CID 2773581. PubChem, National Institutes of Health. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

Sources

- 1. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 53145-38-3 [chemicalbook.com]

- 4. 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. drughunter.com [drughunter.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Theoretical studies on the molecular geometry of 2-Chloro-6-fluoroanisole

An In-Depth Technical Guide to the Theoretical-Computational Elucidation of the Molecular Geometry of 2-Chloro-6-fluoroanisole

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular geometry, dictated by the interplay of its substituent groups, is fundamental to its reactivity and intermolecular interactions. This technical guide provides a comprehensive theoretical framework for elucidating the three-dimensional structure of this compound using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore the causal relationships behind methodological choices, present predicted geometric parameters, and discuss the influence of electronic and steric effects on the molecule's conformation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques for the structural analysis of substituted aromatic compounds.

Introduction: The Significance of Molecular Geometry in Substituted Anisoles

Substituted anisoles are prevalent scaffolds in medicinal chemistry and materials science. The spatial arrangement of atoms in these molecules, or their molecular geometry, governs their physical and chemical properties, including their ability to interact with biological targets. The subject of this guide, this compound, possesses a unique substitution pattern on the aromatic ring: a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom. This combination of an electron-donating group (methoxy) and two electron-withdrawing halogens creates a complex electronic environment that significantly influences the geometry of the benzene ring and the orientation of the methoxy group.

Understanding the preferred conformation of this compound is crucial for predicting its reactivity, designing more efficient synthetic routes, and for structure-based drug design where precise knowledge of a ligand's shape is paramount. While experimental techniques like X-ray crystallography provide definitive geometric data, they are contingent on obtaining a suitable crystal. Computational methods, particularly DFT, offer a powerful and accessible alternative for obtaining high-accuracy structural information.[3][4]

This guide will delve into the theoretical considerations and practical steps for modeling the molecular geometry of this compound, providing insights that are broadly applicable to other polysubstituted aromatic systems.

Theoretical Methodology: A Self-Validating Computational Approach

The core of our theoretical investigation lies in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] The choice of DFT functional and basis set is critical for achieving a balance between computational cost and accuracy.

Selection of DFT Functional and Basis Set

For halogenated organic molecules, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange is often recommended. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, providing reliable geometric predictions.[3]

The basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing halogens, it is important to use a basis set that includes polarization and diffuse functions to accurately describe the electron distribution around these electronegative atoms. A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, offering a good compromise between accuracy and computational expense.[7] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, while "(d,p)" signifies the addition of polarization functions.

Computational Workflow

The theoretical determination of the molecular geometry of this compound follows a systematic, self-validating workflow.

Figure 1: A schematic of the computational workflow for determining the molecular geometry and electronic properties of this compound.

Step-by-Step Protocol

-

Initial Structure Generation: A 3D structure of this compound is generated. This can be done using molecular building software from its IUPAC name (1-chloro-3-fluoro-2-methoxybenzene) or SMILES string (COC1=C(C=CC=C1Cl)F).[8][9]

-

Geometry Optimization: A full geometry optimization is performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms to find the lowest energy conformation.

-